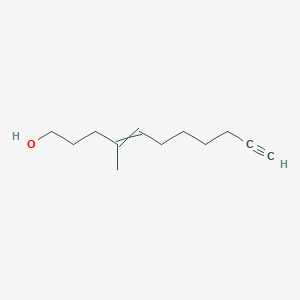

4-Methylundec-4-EN-10-YN-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

650636-85-4 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

4-methylundec-4-en-10-yn-1-ol |

InChI |

InChI=1S/C12H20O/c1-3-4-5-6-7-9-12(2)10-8-11-13/h1,9,13H,4-8,10-11H2,2H3 |

InChI Key |

TVNGTPUDBJHAPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCCCC#C)CCCO |

Origin of Product |

United States |

Mechanistic Elucidation and Kinetic Studies of Reactions Involving 4 Methylundec 4 En 10 Yn 1 Ol

Detailed Reaction Mechanisms of Catalytic Alkynol Transformations (e.g., Gold-Catalyzed)

Currently, there are no specific studies detailing the mechanistic pathways of catalytic transformations, including gold-catalyzed reactions, for 4-Methylundec-4-en-10-yn-1-ol . General principles of gold-catalyzed activations of alkynes are well-established, typically involving π-activation of the alkyne by a cationic gold(I) species. This activation renders the alkyne susceptible to nucleophilic attack. In the case of an alkynol like This compound , intramolecular attack by the hydroxyl group could be envisaged, potentially leading to cyclization products. However, without experimental data or computational studies specific to this substrate, any proposed mechanism remains purely speculative. Key aspects such as the precise nature of the gold-alkyne complex, the transition states involved, and potential rearrangement pathways have not been elucidated for this particular compound.

Characterization of Reactive Intermediates (e.g., Allenolates, Carbocations)

The characterization of reactive intermediates is crucial for understanding reaction mechanisms. In transformations of alkynols, intermediates such as allenolates (in the case of deprotonation) or vinyl-gold species and subsequent carbocationic intermediates (in gold-catalyzed reactions) are often proposed. For This compound , there is a lack of spectroscopic or trapping evidence for any specific reactive intermediates that may form during its reactions. Research on other alkynol systems has utilized techniques like NMR spectroscopy at low temperatures and trapping experiments with electrophiles or nucleophiles to identify and characterize transient species. Such detailed mechanistic work has not been reported for This compound .

Solvent and Ligand Effects on Reaction Pathway and Selectivity

The influence of solvents and ligands on the reaction pathway and selectivity is a fundamental aspect of reaction development. Different solvents can affect the stability of intermediates and transition states, thereby altering reaction rates and product distributions. Similarly, the steric and electronic properties of ligands attached to a metal catalyst can have a profound impact on the selectivity of a reaction. For This compound , there are no available studies that systematically investigate these effects. Consequently, it is not possible to provide data on how changes in the reaction medium or the catalytic system would direct the outcome of its transformations.

Advanced Spectroscopic and Structural Characterization of 4 Methylundec 4 En 10 Yn 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural and stereochemical assignment of 4-Methylundec-4-EN-10-YN-1-OL. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), allows for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry.

¹H NMR spectroscopy provides initial insights into the proton environments within the molecule. nih.gov The olefinic proton is expected to resonate in the downfield region, while the protons adjacent to the hydroxyl group and the terminal alkyne will also exhibit characteristic chemical shifts. nih.gov The long aliphatic chain will give rise to a complex series of overlapping signals in the upfield region.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. researchgate.net The chemical shifts of the sp²-hybridized carbons of the alkene, the sp-hybridized carbons of the alkyne, and the carbon bearing the hydroxyl group are particularly diagnostic. nih.gov

Two-dimensional NMR techniques are crucial for establishing the connectivity of the molecule. COSY experiments reveal proton-proton coupling networks, allowing for the tracing of the carbon chain. HSQC correlates directly bonded proton and carbon atoms, while HMBC establishes long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different functional groups. Finally, NOESY experiments provide information about the spatial proximity of protons, which is key to determining the E/Z geometry of the double bond and the relative stereochemistry of the chiral center at C4.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 3.65 (t) | 62.5 |

| 2 | 1.58 (m) | 32.8 |

| 3 | 2.10 (q) | 30.1 |

| 4 | - | 135.2 |

| 5 | 5.15 (t) | 124.8 |

| 6 | 2.05 (q) | 29.5 |

| 7 | 1.40 (m) | 28.9 |

| 8 | 1.52 (m) | 28.7 |

| 9 | 2.20 (dt) | 18.5 |

| 10 | 1.95 (t) | 84.7 |

| 11 | - | 68.3 |

| 4-CH₃ | 1.68 (s) | 16.2 |

Note: Predicted chemical shifts are based on empirical data for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to deduce the elemental composition. The expected molecular formula for this compound is C₁₂H₂₀O.

In addition to providing the molecular formula, the fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org Alcohols typically undergo characteristic fragmentation pathways, including alpha-cleavage and dehydration. libretexts.orgjove.com Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom, while dehydration results in the loss of a water molecule. libretexts.org The fragmentation of the alkene and alkyne moieties will also produce characteristic ions. youtube.com The analysis of these fragment ions can help to confirm the proposed structure.

Interactive Data Table: Predicted HRMS Fragmentation Pattern for this compound

| m/z (Predicted) | Possible Fragment | Fragmentation Pathway |

| 180.1514 | [M]⁺ | Molecular Ion |

| 162.1408 | [M-H₂O]⁺ | Dehydration |

| 123.1169 | [M-C₄H₇]⁺ | Cleavage at C5-C6 |

| 95.0855 | [C₇H₁₁]⁺ | Cleavage at C3-C4 |

| 67.0543 | [C₅H₇]⁺ | McLafferty Rearrangement |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational preferences.

IR spectroscopy is particularly sensitive to polar bonds and is therefore well-suited for identifying the hydroxyl (O-H) and carbonyl-like stretches. libretexts.org The O-H stretching vibration of the alcohol is expected to appear as a broad, strong band in the region of 3200-3600 cm⁻¹. pressbooks.pub The C-O stretching vibration will be observed in the 1000-1200 cm⁻¹ range. s-a-s.org The C=C stretching of the alkene will give a weaker band around 1640-1680 cm⁻¹, and the C≡C stretching of the terminal alkyne will be a sharp, weak band around 2100-2260 cm⁻¹. libretexts.orgpressbooks.pub The ≡C-H stretch of the terminal alkyne will be a sharp, strong band around 3300 cm⁻¹. pressbooks.pub

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for identifying non-polar bonds. s-a-s.org The C=C and C≡C stretching vibrations, which may be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum. s-a-s.org This makes Raman spectroscopy a valuable tool for confirming the presence of the alkene and alkyne functional groups. Conformational changes in the molecule can lead to shifts in the vibrational frequencies, providing insights into the molecule's three-dimensional structure.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad, strong) | Weak |

| ≡C-H (alkyne) | ~3300 (sharp, strong) | ~3300 (strong) |

| C-H (alkane/alkene) | 2850-3000 (strong) | 2850-3000 (strong) |

| C≡C (alkyne) | 2100-2260 (sharp, weak) | 2100-2260 (strong) |

| C=C (alkene) | 1640-1680 (weak) | 1640-1680 (strong) |

| C-O (alcohol) | 1000-1200 (strong) | Weak |

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

The presence of a stereocenter at the C4 position in this compound means that it can exist as two enantiomers. Chiroptical methods, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of the chiral center. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub

The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. mdpi.com By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for both possible enantiomers (R and S), the absolute configuration can be unambiguously assigned. rsc.org The chromophores in this compound, namely the C=C double bond, will give rise to characteristic Cotton effects in the ECD spectrum. nih.gov The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. mdpi.com In some cases, derivatization of the alcohol group with a suitable chromophore can be used to enhance the ECD signal and facilitate the determination of the absolute configuration. encyclopedia.pub

Theoretical and Computational Chemistry Applied to 4 Methylundec 4 En 10 Yn 1 Ol Systems

Density Functional Theory (DFT) Calculations for Mechanistic Interpretation and Transition State Modeling

Density Functional Theory (DFT) serves as a cornerstone for elucidating complex reaction mechanisms at the quantum level. For a polyfunctional molecule like 4-methylundec-4-en-10-yn-1-ol, DFT can map out entire potential energy surfaces for various transformations, identifying the structures and energies of reactants, intermediates, transition states, and products.

A significant application of DFT in this context is the modeling of intramolecular cyclization reactions, which are plausible given the proximity of the terminal functional groups. Research has focused on the acid-catalyzed intramolecular hydroalkoxylation, where the hydroxyl group at C1 attacks the alkyne at C10. This process can theoretically lead to the formation of a seven-membered oxacyclic ring.

DFT calculations, commonly employing a functional such as B3LYP with a Pople-style basis set like 6-311+G(d,p) and a solvent continuum model (e.g., PCM for water), are used to locate the key stationary points along the reaction coordinate. The process involves:

Reactant Complex (RC): Optimization of the geometry of the protonated alcohol form of this compound.

Transition State (TS): Location of the first-order saddle point corresponding to the nucleophilic attack of the hydroxyl oxygen onto the alkyne. This is the highest energy point on the minimum energy path and its structure reveals the bond-forming/bond-breaking process. Frequency calculations are critical to confirm the TS, which must have exactly one imaginary frequency corresponding to the reaction coordinate.

Product Complex (PC): Optimization of the resulting cyclic ether product.

| Species | Description | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactant Complex (RC) | Protonated open-chain molecule | 0.00 | N/A |

| Transition State (TS) | C1-O attacking C10 | +21.85 | -345.7i |

| Product Complex (PC) | Protonated 7-membered cyclic ether | -12.40 | N/A |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods, including both DFT and Hartree-Fock (HF) theory, are instrumental in characterizing the fundamental electronic structure of this compound. This analysis is crucial for predicting its chemical reactivity towards various reagents. Key computed properties include the distribution of frontier molecular orbitals (FMOs), molecular electrostatic potential (ESP), and partial atomic charges.

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting reactivity.

HOMO: The location of the HOMO indicates the most probable site for electrophilic attack. For this compound, calculations show the HOMO density is primarily localized on the π-system of the C4=C5 double bond, making it the most electron-rich and nucleophilic site.

LUMO: The location of the LUMO indicates the most probable site for nucleophilic attack. The LUMO is more delocalized, with significant contributions from the antibonding orbitals of the alkyne and the C-O bond, suggesting these areas are the most electrophilic.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a descriptor of chemical stability and reactivity. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution. For this molecule, the ESP reveals a highly negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs, and also around the electron-rich π-clouds of the alkene and alkyne. Regions of positive potential (blue) are found around the acidic proton of the hydroxyl group and, to a lesser extent, the terminal acetylenic proton. This map guides the understanding of non-covalent interactions and the approach of charged reagents.

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.88 eV | Energy of the most available electrons (localized on C=C bond). |

| LUMO Energy | +0.95 eV | Energy of the lowest-energy empty orbital for accepting electrons. |

| HOMO-LUMO Gap | 7.83 eV | Indicates moderate kinetic stability. |

| Dipole Moment | 1.92 Debye | Reflects the overall polarity, primarily due to the -OH group. |

| NBO Charge on O(1) | -0.758 e | Highly negative charge, confirming its role as a nucleophilic and H-bond accepting site. |

| NBO Charge on H(O1) | +0.461 e | Highly positive charge, confirming its role as an acidic and H-bond donating site. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD is essential for exploring its vast conformational landscape and its interactions with its environment (e.g., solvent molecules or other solute molecules).

An MD simulation propagates the motion of atoms by numerically solving Newton's equations of motion, using a force field (e.g., OPLS-AA, CHARMM) to describe the potential energy of the system. Simulations run for nanoseconds or longer can reveal:

Conformational Preferences: The long aliphatic chain allows for numerous rotational isomers (conformers). By analyzing the trajectories, one can identify the most populated conformational states at a given temperature. Key dihedral angles, such as those around the C2-C3 and C5-C6 bonds, are monitored to classify these states. For this compound, simulations in a non-polar solvent might show a preference for extended, linear-like conformers that maximize intramolecular dispersion forces, whereas in a polar solvent like water, more compact or folded structures that allow for intramolecular hydrogen bonding might be stabilized.

Intermolecular Interactions: MD is uniquely suited to study how the molecule interacts with its surroundings. In an aqueous solution, the primary alcohol group acts as both a hydrogen bond donor and acceptor. Radial distribution functions (RDFs) calculated from the simulation can quantify the structure of the solvation shell, showing, for example, a high probability of finding water oxygen atoms near the hydroxyl proton. In concentrated solutions or in the pure liquid, MD can model self-aggregation, where intermolecular hydrogen bonds between the alcohol groups lead to the formation of dimers, trimers, and larger clusters.

| Parameter | Finding | Significance |

|---|---|---|

| Major Conformer Population | Folded (45%), Extended (32%), Semi-Folded (23%) | The molecule does not adopt a single structure; it exists as a dynamic equilibrium of several conformers. |

| End-to-End Distance (C1 to C11) | Average: 8.2 Å; Bimodal distribution with peaks at ~6 Å and ~10 Å | Quantifies the prevalence of folded vs. extended structures in the ensemble. |

| Hydrogen Bonds with Water | Average: 3.1 per molecule (1.1 as donor, 2.0 as acceptor) | Demonstrates strong solvation and integration into the water hydrogen-bond network. |

| Rotational Correlation Time (C4-C5 bond) | ~120 ps | Characterizes the timescale of local flexibility around the double bond. |

Strategic Applications of 4 Methylundec 4 En 10 Yn 1 Ol in Complex Molecular Architectures

Role as a Crucial Building Block in Total Synthesis of Natural Products (e.g., Polyketides, Macrolides, Terpenoids)

The structural features inherent to 4-methylundec-4-en-10-yn-1-ol make it an exemplary precursor for fragments commonly found in complex natural products, particularly polyketides and macrolides. The molecule's value lies in the distinct reactivity of its three primary functional groups.

Primary Alcohol (-OH at C1): This group serves as a versatile handle for chain extension or linkage. It can be readily oxidized to the corresponding aldehyde for use in Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions. Alternatively, it can participate in esterification or etherification to connect with other complex fragments during the final stages of a macrolide synthesis.

Trisubstituted Alkene (-C(CH₃)=CH- at C4-C5): The stereochemistry of this trisubstituted double bond is a critical design element. Such motifs are prevalent in numerous bioactive natural products, and their controlled synthesis is often a major challenge. The use of this compound as a starting material can embed this feature early in a synthetic sequence.

Terminal Alkyne (-C≡CH at C10-C11): The terminal alkyne is arguably the most powerful functional group for carbon-carbon bond formation in a convergent synthesis. It is an ideal substrate for a range of coupling reactions, including Sonogashira, Negishi, and Stille couplings, allowing for the attachment of complex aryl, vinyl, or alkyl groups. Furthermore, its conversion to a vinyl iodide or vinyl stannane (B1208499) provides a geometrically defined alkene for subsequent cross-coupling steps.

In the context of macrolide synthesis, such as that of the potent cytotoxic agent Iejimalide B, fragments with similar functionality are often required. A building block like this compound could be envisioned as a key component of the "southern" fragment of such molecules. The terminal alkyne would be used to couple with a northern fragment, while the primary alcohol would eventually be incorporated into the macrolactone ring system. The table below outlines potential synthetic transformations.

| Reaction Type | Functional Group Utilized | Reagents/Catalyst (Example) | Resulting Motif in Natural Product Synthesis |

| Oxidation | Primary Alcohol (C1) | Dess-Martin Periodinane (DMP) | Aldehyde for C-C bond formation |

| Esterification | Primary Alcohol (C1) | Yamaguchi or Steglich conditions | Macrolactone linkage |

| Sonogashira Coupling | Terminal Alkyne (C10) | Pd(PPh₃)₄, CuI, base | Conjugated enyne system |

| Hydrometalation | Terminal Alkyne (C10) | Schwartz's reagent (Cp₂ZrHCl) | Vinylzirconocene for further functionalization |

| Alkyne Reduction | Terminal Alkyne (C10) | Lindlar's catalyst, H₂ | (Z)-Alkene |

Utility in the Construction of Diverse Heterocyclic Frameworks (e.g., Furans, Pyrans, Tetrahydropyrans)

While the functional groups in this compound are separated by a significant distance, precluding simple intramolecular cyclizations, the molecule serves as an excellent substrate for reactions that form key heterocyclic cores after minor modification or under specific catalytic conditions. The construction of substituted tetrahydropyran (B127337) (THP) rings is a particularly relevant application.

THP rings are ubiquitous structural motifs in marine polyether natural products like brevetoxin (B15176840) and ciguatoxin. The 1,5-relationship between the primary alcohol (C1) and the alkene (C4) in this compound is perfectly suited for an intramolecular electrophilic etherification reaction. For example, treatment with an electrophilic iodine source such as iodine (I₂) and a base would likely trigger a 6-endo-trig iodocyclization. In this process, the alkene's π-electrons attack the electrophile, and the resulting transient carbocation (or iodonium (B1229267) ion) is trapped by the nucleophilic primary alcohol at C1. This sequence stereoselectively generates a 2,5-disubstituted tetrahydropyran ring, with the iodomethyl group at C5 providing a handle for further synthetic elaboration.

The terminal alkyne also offers pathways to heterocyclic systems. Although direct cyclization with the C1 alcohol is sterically prohibitive, metal-catalyzed cycloisomerization reactions present a powerful alternative. For instance, gold(I) or platinum(II) catalysts are known to activate alkynes toward nucleophilic attack. While the intramolecular attack by the C1 alcohol is unlikely, intermolecular reactions are highly feasible. More importantly, the alkyne can be transformed first. For example, hydration of the alkyne would yield a methyl ketone at C10, which can then participate in intramolecular aldol-type reactions with a functional group introduced at the other end of the chain, leading to large-ring heterocyclic ketones.

| Target Heterocycle | Key Reaction | Functional Groups Involved | Reagent/Catalyst (Example) | Resulting Structure |

| Tetrahydropyran (THP) | Intramolecular Iodoetherification | C1-Alcohol, C4-Alkene | I₂, NaHCO₃ | 2-(Iodomethyl)-5-propyl-tetrahydropyran derivative |

| Substituted Furan | Oxidative Cyclization (after modification) | C1-Alcohol (oxidized), C4-Alkene | Ag(I) or Pd(II) catalysis | Furan ring embedded in a long chain |

| Macrocyclic Ether | Ring-Closing Metathesis (RCM) | Terminal Alkyne (converted to alkene), C1-Alcohol (tethered to another alkene) | Grubbs Catalyst | Large-ring ether |

Development of Novel Molecular Probes and Functional Materials Precursors

The distinct functionalities of this compound make it a valuable precursor for creating specialized molecules for chemical biology and materials science. The terminal alkyne is a prime functional group for bioorthogonal chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."

This allows the molecule to function as a versatile chemical reporter or probe. The long, eleven-carbon lipophilic chain can facilitate interaction with or insertion into biological membranes or the hydrophobic pockets of proteins. The primary alcohol can be used as an attachment point to a molecule of interest (e.g., a drug candidate or peptide). The terminal alkyne then serves as a reactive handle for conjugating a reporter tag, such as a fluorophore (e.g., an azide-functionalized coumarin (B35378) or rhodamine) or an affinity label (e.g., biotin (B1667282) azide). This enables the tracking, imaging, and isolation of the target biomolecule and its binding partners.

In materials science, the compound is a candidate for surface modification and polymer synthesis.

Surface Functionalization: The primary alcohol can be used to graft the molecule onto hydroxylated surfaces like silica (B1680970) (SiO₂), glass, or metal oxides via condensation reactions, forming a self-assembled monolayer (SAM). This process would orient the molecule with the hydrocarbon chain pointing away from the surface, exposing the terminal alkyne. This "alkyne-functionalized" surface can then be used as a platform for immobilizing enzymes, antibodies, or DNA strands via click chemistry.

Polymer Synthesis: The terminal alkyne enables polymerization through several routes. Glaser-Hay coupling (oxidative coupling using a copper catalyst) of the alkyne would produce conjugated polydiacetylenes, a class of materials known for their chromic properties (changing color in response to stimuli).

Synthetic Biology and Chemoenzymatic Approaches to Alkenynols

While the de novo biosynthesis of a specific structure like this compound is not established in wild-type organisms, chemoenzymatic and synthetic biology approaches offer promising routes to its synthesis, particularly for producing enantiomerically pure variants.

A key application of enzymes in this context is in achieving stereocontrol. If a synthetic route to this compound proceeds through a racemic intermediate containing a secondary alcohol, a lipase (B570770) enzyme (e.g., from Candida antarctica, Lipase B) could be used for highly efficient kinetic resolution. By selectively acylating one enantiomer, it allows for the separation of two enantiopure streams of material.

More advanced synthetic biology strategies could involve engineering metabolic pathways in host organisms like E. coli or Saccharomyces cerevisiae. While the simultaneous enzymatic formation of a specific trisubstituted alkene and a terminal alkyne is a formidable challenge, a plausible chemoenzymatic strategy would involve:

Biosynthesis: Engineer a microbial host to produce a long-chain fatty acid or alcohol precursor, for example, undecan-1-ol.

Enzymatic Modification: Employ engineered P450 monooxygenases or desaturases to introduce the hydroxyl group or the C4-C5 double bond with specific stereochemistry.

Chemical Synthesis: Use established chemical methods to introduce the methyl group at C4 and install the terminal alkyne at C10 on the bio-derived scaffold.

This hybrid approach leverages the unparalleled stereoselectivity of enzymes for key steps while relying on the efficiency of traditional organic synthesis for transformations not readily accessible through biocatalysis. This strategy can lead to more sustainable and efficient production of complex chiral building blocks like this compound.

Future Research Trajectories and Interdisciplinary Perspectives for 4 Methylundec 4 En 10 Yn 1 Ol Chemistry

Sustainable and Green Chemistry Innovations in Alkenynol Synthesis

The synthesis of complex molecules like 4-Methylundec-4-en-10-yn-1-ol is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. synthiaonline.com Future research in this area will likely focus on developing more sustainable and environmentally friendly methods for producing alkenynols. numberanalytics.com

One promising avenue is the use of recyclable catalysts. nih.gov Traditional methods for creating the carbon-carbon bonds in alkenynols often rely on transition metal catalysts, which can be expensive and pose environmental concerns. nih.gov Research into heterogeneous catalysts, such as those encapsulated in polysiloxane or supported on silica (B1680970) or graphitic carbon, offers the potential for easier separation and reuse, thus minimizing waste. nih.gov The development of metal-free catalytic systems, utilizing basic polystyrene resins or other organocatalysts, also presents a greener alternative. nih.gov

Furthermore, the principles of green chemistry encourage the use of safer, bio-based solvents. chemanager-online.com For instance, Cyrene, a solvent derived from cellulose, has shown promise as a less toxic alternative to traditional dipolar aprotic solvents and has demonstrated superior performance in various applications. chemanager-online.com The adoption of such solvents in the synthesis of this compound could significantly reduce the environmental footprint of its production.

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of starting materials into the final product. synthiaonline.com Catalytic reactions, such as transition metal-catalyzed alkyne annulations, are being refined to construct complex cyclic structures with high efficiency and selectivity, thereby improving atom economy. rsc.org Photocatalysis, which uses light to drive chemical reactions, also offers a green alternative for activating alkenes and alkynes to create nitrogen-containing heterocycles, which are important in pharmaceuticals and materials science. rsc.org

The following table summarizes key green chemistry approaches applicable to the synthesis of alkenynols like this compound:

| Green Chemistry Approach | Description | Potential Benefit for Alkenynol Synthesis |

| Recyclable Catalysts | Catalysts that can be easily separated from the reaction mixture and reused in subsequent reactions. nih.gov | Reduces catalyst waste and lowers production costs. |

| Bio-based Solvents | Solvents derived from renewable resources, such as plants or biomass. chemanager-online.com | Decreases reliance on petroleum-based solvents and reduces toxicity. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. synthiaonline.com | Minimizes waste generation and improves resource efficiency. |

| Photocatalysis | Using light to initiate and drive chemical reactions, often with the help of a photocatalyst. rsc.org | Enables reactions to occur under milder conditions, reducing energy consumption. |

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

Furthermore, AI is being integrated with automated robotic systems to create autonomous experimentation platforms. rsc.org These platforms can design, execute, and analyze experiments with high throughput, rapidly optimizing reaction conditions and exploring the scope of new transformations. rsc.org This approach could be used to quickly screen a wide range of catalysts and conditions for the synthesis of this compound, accelerating the discovery of novel and more efficient synthetic methods.

The table below outlines the key AI and ML technologies and their potential impact on the synthesis of this compound:

| AI/ML Technology | Application in Chemical Synthesis | Impact on this compound Synthesis |

| AI Retrosynthesis | Proposes novel and efficient synthetic routes for complex molecules. chemcopilot.com | Discovery of more cost-effective and sustainable synthetic pathways. |

| Machine Learning Models | Predicts reaction outcomes, including products and yields, with high accuracy. bioanalysis-zone.com | Reduced experimental effort and faster optimization of reaction conditions. |

| Autonomous Experimentation | Integrates AI with robotic platforms for high-throughput screening and optimization of reactions. rsc.org | Accelerated discovery of new catalysts and reaction conditions. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of an alkene, an alkyne, and a hydroxyl group in this compound provides a rich platform for exploring novel reactivity patterns. Enynes, molecules containing both a double and a triple bond, are known to undergo a variety of intriguing transformations, particularly in the presence of metal catalysts. acs.org

Gold-catalyzed cycloisomerization reactions of enynes, for example, can lead to the formation of complex cyclic and bicyclic structures. acs.org The specific substitution pattern and the presence of the hydroxyl group in this compound could influence the course of these reactions, potentially leading to the discovery of unprecedented skeletal rearrangements. researchgate.net The reactivity of enynes can be highly dependent on the reaction conditions and the metal catalyst used, allowing for divergent synthetic pathways to different molecular architectures. snnu.edu.cn

Radical cyclizations of enynes also offer a powerful tool for constructing complex molecular frameworks. chim.it Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for initiating these radical cascades, leading to the formation of diverse carbo- and heterocyclic products. acs.org Applying these methods to this compound could yield novel polycyclic structures with potential applications in medicinal chemistry and materials science.

The reactivity of the terminal alkyne in this compound also presents opportunities for novel transformations. Terminal alkynes can be functionalized through various coupling reactions, and their unique acidity allows for the formation of metal acetylides, which are versatile intermediates in organic synthesis. numberanalytics.com Research into the selective functionalization of the alkyne in the presence of the alkene and alcohol functionalities could lead to new synthetic methodologies.

The following table highlights potential novel reactions for this compound:

| Reaction Type | Description | Potential Outcome for this compound |

| Gold-Catalyzed Cycloisomerization | Rearrangement of enynes to form complex cyclic structures. acs.org | Synthesis of novel bicyclic or polycyclic compounds. |

| Radical Bicyclization | Cascade cyclization of enynes initiated by a radical species. acs.org | Access to diverse and complex molecular architectures. |

| Selective Alkyne Functionalization | Chemical modification of the terminal alkyne in the presence of other functional groups. numberanalytics.com | Creation of new derivatives with tailored properties. |

Expansion into Materials Science and Nanotechnology Applications

The functional groups present in this compound make it a promising building block for the development of new materials with tailored properties. Materials science is an interdisciplinary field that investigates the relationship between the structure of materials at atomic or molecular scales and their macroscopic properties. wikipedia.org

The alkyne moiety, in particular, has been shown to be a versatile functional group for surface modification of nanoparticles. nih.gov Alkynes can form stable covalent bonds with gold and silver nanoparticles, providing a means to anchor other molecules to the nanoparticle surface. nih.govrsc.org This allows for the creation of functionalized nanoparticles for applications in chemical sensing, bioimaging, and drug delivery. nih.govnih.gov The hydroxyl group of this compound could be further modified to attach biomolecules or other functional units, creating multifunctional nanoparticle systems.

The enyne structure of this compound also suggests its potential use as a monomer in polymerization reactions. The controlled polymerization of enynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the ability of alkynes to participate in "click" chemistry, a set of biocompatible reactions that are rapid and high-yielding, makes this compound an attractive molecule for bioconjugation and the development of biomaterials. nih.gov For example, it could be used to functionalize hydrogels or other scaffolds for tissue engineering applications.

The table below summarizes potential applications of this compound in materials science and nanotechnology:

| Application Area | Description | Potential Role of this compound |

| Nanoparticle Functionalization | Modifying the surface of nanoparticles to impart specific properties. nih.gov | Serving as a linker to attach other molecules to gold or silver nanoparticles. |

| Conjugated Polymers | Polymers with alternating single and multiple bonds, exhibiting unique electronic properties. | Acting as a monomer for the synthesis of new conjugated polymers. |

| Biomaterials | Materials designed to interact with biological systems for medical purposes. | Use in bioconjugation and the development of functionalized scaffolds for tissue engineering. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Methylundec-4-EN-10-YN-1-OL to improve yield and purity?

- Methodological Approach :

- Use factorial experimental design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their effects on yield .

- Employ gas chromatography (GC) or HPLC to monitor reaction progress and assess purity. Cross-validate with -NMR to confirm structural integrity .

- For air-sensitive intermediates, implement Schlenk line techniques or glovebox protocols to prevent oxidation .

Q. What spectroscopic techniques are most reliable for characterizing 4-Methylundec-4-EN-EN-10-YN-1-OL, and how should data be interpreted?

- Key Techniques :

- NMR Spectroscopy : - and -NMR to confirm alkene ( 5.0–6.0 ppm) and alkyne ( 1.8–2.5 ppm) protons. Compare with computational predictions (e.g., DFT) .

- IR Spectroscopy : Identify characteristic stretches (e.g., C-H ~3300 cm, C≡C ~2100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.

Q. How should researchers handle contradictions in spectral data during structural elucidation?

- Resolution Strategy :

- Cross-reference data with NIST Chemistry WebBook or Reaxys for known analogs .

- Use X-ray crystallography (via SHELX software ) to resolve ambiguities in stereochemistry or bond connectivity.

- Replicate synthesis and characterization under controlled conditions to isolate experimental errors .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Best Practices :

- Document detailed reaction conditions (e.g., inert atmosphere, drying time for solvents) in the experimental section .

- Share raw spectral data and crystallographic files (CIF) as supplementary materials for peer validation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, MD simulations) predict the reactivity of this compound in novel reactions?

- Workflow :

- Optimize geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Simulate reaction pathways (e.g., cycloadditions) with transition-state modeling. Validate predictions experimentally via kinetic studies .

Q. What strategies resolve mechanistic ambiguities in catalytic transformations involving this compound?

- Approach :

- Use isotopic labeling (e.g., , ) to track bond cleavage/formation in intermediates.

- Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms .

Q. How can researchers design experiments to probe the compound’s stereochemical outcomes in asymmetric synthesis?

- Experimental Design :

- Employ chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) and analyze enantiomeric excess via chiral HPLC or NMR with chiral shift reagents .

- Correlate results with computational docking studies to refine catalyst design.

Q. What methods address discrepancies between theoretical and experimental spectral data?

- Troubleshooting :

- Re-examine solvent effects and conformational flexibility in computational models.

- Compare experimental IR/Raman spectra with simulated spectra (e.g., using Vibrational Energy Distribution Analysis ). Adjust force-field parameters if needed .

Q. How can multi-step synthetic pathways involving this compound be optimized for scalability?

- Optimization Framework :

- Use Design of Experiments (DoE) to identify critical steps affecting overall yield .

- Apply flow chemistry for exothermic or air-sensitive reactions to enhance control and safety .

Key Resources for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.